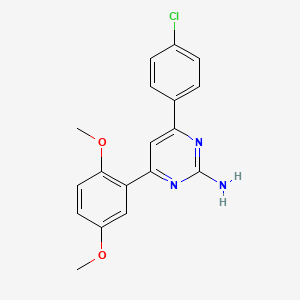

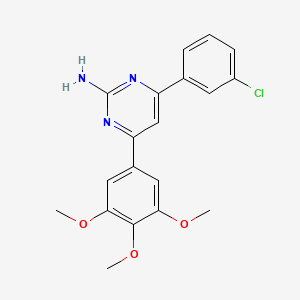

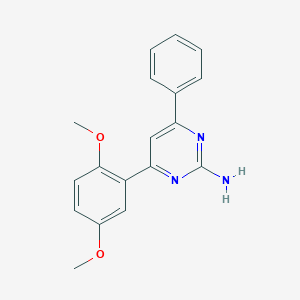

4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

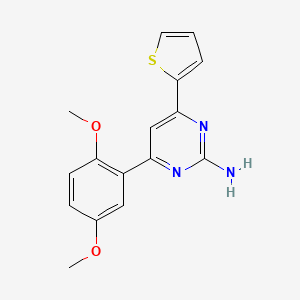

4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine, also known as 2C-T-18, is a psychoactive compound belonging to the family of phenethylamines. It is a derivative of 4,6-diarylpyrimidin-2-amine, which has been shown to have anticancer properties .

Synthesis Analysis

The synthesis of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine derivatives involves the design and creation of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . The synthetic methods of some derivatives were known, but their biological activities were not reported .Molecular Structure Analysis

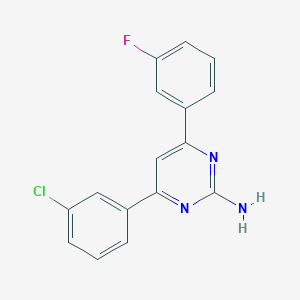

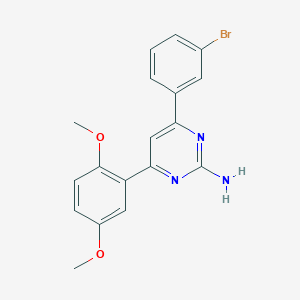

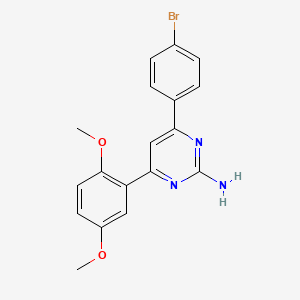

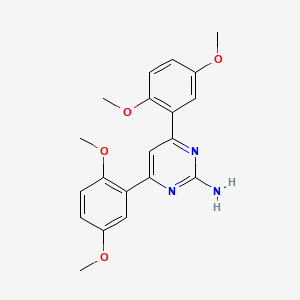

The molecular structure of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine is characterized by the presence of a pyrimidine ring flanked by two phenyl rings, each substituted with two methoxy groups . The structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the R2 position increased the activity .Aplicaciones Científicas De Investigación

Anticancer Properties

Several 4,6-diarylpyrimidin-2-amine derivatives, including “4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine”, show anticancer properties . These compounds have been used to develop potent anticancer chemotherapeutic agents . For example, derivative 12 of this compound has been found to inhibit Aurora kinase A (AURKA) activity, reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .

Inhibition of Aurora Kinase A

The compound has been used in the design and synthesis of derivatives for the inhibition of Aurora kinase A . Aurora kinase A is a protein that functions in the regulation of mitosis, and its inhibition can lead to the prevention of cancer cell proliferation .

Psychoactive Properties

“4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine”, also known as 2C-T-18, is a psychoactive compound belonging to the family of phenethylamines. Phenethylamines are a class of compounds that have been associated with various psychoactive effects.

Broad Spectrum of Biological Activities

2-Aminopyrimidine pharmacophores, including “4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine”, have shown a broad spectrum of biological activities . These include use against Parkinson’s disease, displaying anti-bacterial, anti-platelet, antidiabetic, and antitumor properties .

Potential for Innovative Applications

The unique structural features of “4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine” offer a wealth of opportunities for innovative applications in various fields . This makes it a versatile and highly specialized chemical compound that holds immense potential for researchers and scientists across various fields .

Direcciones Futuras

Future research could focus on further characterizing the mechanism of action of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine and its derivatives, as well as exploring their potential as anticancer agents . Additionally, more studies are needed to fully understand the physical and chemical properties, as well as the safety and hazards, associated with this compound.

Mecanismo De Acción

Target of Action

The primary target of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by helping to separate the chromosomes .

Mode of Action

4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine interacts with AURKA by binding to it . This binding inhibits the activity of AURKA, leading to a reduction in the phosphorylation of AURKA at Thr283 . This interaction disrupts the normal function of AURKA, affecting the cell division process .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing an accumulation in the G2/M phase . This disruption in the cell cycle can lead to downstream effects such as the induction of apoptosis, a form of programmed cell death .

Result of Action

The result of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine’s action is the induction of apoptosis in cancer cells . This is evidenced by the triggering of cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptosis .

Propiedades

IUPAC Name |

4,6-bis(2,5-dimethoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-24-12-5-7-18(26-3)14(9-12)16-11-17(23-20(21)22-16)15-10-13(25-2)6-8-19(15)27-4/h5-11H,1-4H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCWTSQCJMNGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.